molecular formula C20H22N2O4 B2722774 2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922925-08-4

2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2722774
CAS RN: 922925-08-4
M. Wt: 354.406
InChI Key: YQUONDXSCYCBCL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPMPA and has been synthesized using various methods.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, including acetochlor and metolachlor, highlight their metabolism in human and rat liver microsomes, revealing insights into potential toxicological and environmental impacts. These studies might provide methodologies applicable to understanding the metabolism of complex acetamides in biological systems (Coleman et al., 2000).

Pharmacological Characterization of Opioid Receptor Antagonists

Research into κ-opioid receptor antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrates the process of discovering novel therapeutic agents. This could inform strategies for investigating the biological interactions and potential therapeutic applications of complex acetamides (Grimwood et al., 2011).

Complete Oxidation of Pesticides by Photoassisted Fenton Reaction

The degradation of metolachlor using the photoassisted Fenton reaction points to methods for environmental remediation of hazardous compounds. This research might offer chemical reaction pathways relevant to the degradation or modification of “2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide” for environmental safety (Pignatello & Sun, 1995).

Polymers with Pharmacological Activity

The development of polymers incorporating 4-methoxyphenylacetic acid derivatives showcases the synthesis and potential medical applications of polymers derived from pharmacologically active acetamides. This could suggest a pathway for developing polymeric materials based on complex acetamides for medical applications (Román & Gallardo, 1992).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to produce N-(2-Hydroxyphenyl)acetamide using immobilized lipase highlights catalytic strategies for the selective modification of acetamide derivatives. This research could inform selective synthesis or modification strategies for “this compound” (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-11-15(8-9-18(14)22-10-4-7-20(22)24)21-19(23)13-26-17-6-3-5-16(12-17)25-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUONDXSCYCBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC(=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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